3-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypyridine
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Overview
Description
2-(3,4-DICHLOROPHENYL)-5-(2-PHENOXY-3-PYRIDYL)-1,3,4-OXADIAZOLE is a chemical compound known for its unique structure and properties It is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of 2-(3,4-DICHLOROPHENYL)-5-(2-PHENOXY-3-PYRIDYL)-1,3,4-OXADIAZOLE typically involves the following steps:
Formation of the hydrazide intermediate: This step involves the reaction of 3,4-dichlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide.
Cyclization: The hydrazide intermediate is then reacted with 2-phenoxy-3-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the 1,3,4-oxadiazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(3,4-DICHLOROPHENYL)-5-(2-PHENOXY-3-PYRIDYL)-1,3,4-OXADIAZOLE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,4-DICHLOROPHENYL)-5-(2-PHENOXY-3-PYRIDYL)-1,3,4-OXADIAZOLE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-DICHLOROPHENYL)-5-(2-PHENOXY-3-PYRIDYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific biological context and target.
Comparison with Similar Compounds
2-(3,4-DICHLOROPHENYL)-5-(2-PHENOXY-3-PYRIDYL)-1,3,4-OXADIAZOLE can be compared with other similar compounds, such as:
2-(3,4-Dichlorophenyl)-5-(2-pyridyl)-1,3,4-oxadiazole: This compound lacks the phenoxy group, which may affect its chemical and biological properties.
2-(3,4-Dichlorophenyl)-5-(2-phenyl)-1,3,4-oxadiazole: This compound has a phenyl group instead of a pyridyl group, which may influence its reactivity and applications.
The uniqueness of 2-(3,4-DICHLOROPHENYL)-5-(2-PHENOXY-3-PYRIDYL)-1,3,4-OXADIAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H11Cl2N3O2 |
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Molecular Weight |
384.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-5-(2-phenoxypyridin-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H11Cl2N3O2/c20-15-9-8-12(11-16(15)21)17-23-24-19(26-17)14-7-4-10-22-18(14)25-13-5-2-1-3-6-13/h1-11H |
InChI Key |
QOZXDKSQCQFVOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C3=NN=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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